2-(Cyclohexylsulfanyl)pyridine-4-carboxamide
CAS No.: 189759-00-0
Cat. No.: VC20926851
Molecular Formula: C12H16N2OS
Molecular Weight: 236.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189759-00-0 |
|---|---|
| Molecular Formula | C12H16N2OS |
| Molecular Weight | 236.34 g/mol |
| IUPAC Name | 2-cyclohexylsulfanylpyridine-4-carboxamide |
| Standard InChI | InChI=1S/C12H16N2OS/c13-12(15)9-6-7-14-11(8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,13,15) |
| Standard InChI Key | KPFHLMXEFYVSGQ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)SC2=NC=CC(=C2)C(=O)N |
| Canonical SMILES | C1CCC(CC1)SC2=NC=CC(=C2)C(=O)N |
Introduction
2-(Cyclohexylsulfanyl)pyridine-4-carboxamide, also known by its IUPAC name as 2-(cyclohexylthio)-4-pyridinecarboxamide, is a chemical compound with the CAS number 189759-00-0. It belongs to several categories, including aliphatic cyclic structures, aliphatic heterocycles, aromatic heterocycles, and heterocyclic compounds. This compound is characterized by its molecular formula C12H16N2OS and a molecular weight of 236.33 g/mol .
Synthesis and Availability
While specific synthesis methods for 2-(cyclohexylsulfanyl)pyridine-4-carboxamide are not detailed in the available literature, compounds of similar structures often involve reactions that form the pyridine ring and attach the cyclohexylsulfanyl and carboxamide groups. This compound is available for purchase from chemical suppliers, who offer both small and large quantities .
Potential Applications
Although specific applications of 2-(cyclohexylsulfanyl)pyridine-4-carboxamide are not well-documented, compounds with similar structures are often explored for their biological activities, such as anticancer, antimicrobial, or antiviral properties. For instance, carboxamide derivatives have been studied for their potential in targeting various biological pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume